molecular formula C9H10O3 B156774 Methyl 2-(3-hydroxyphenyl)acetate CAS No. 42058-59-3

Methyl 2-(3-hydroxyphenyl)acetate

Cat. No. B156774
CAS RN: 42058-59-3
M. Wt: 166.17 g/mol
InChI Key: AMDDOQIUPAINLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-hydroxyphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl compounds. These compounds are often synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with hydroxytyrosol or similar phenolic compounds. For instance, a methyl orthoformate-protected hydroxytyrosol was synthesized through a two-step high yielding procedure, which was then used to prepare hydroxytyrosyl acetate . Other related compounds, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate, were synthesized and characterized using various techniques, including XRD and NMR . These methods are indicative of the complex procedures often required to synthesize and analyze esters of hydroxyphenyl compounds.

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and other spectroscopic methods. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined and found to be stabilized by hydrogen bonding and C-H…π interactions . Similarly, the structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was elucidated from single-crystal data, showing molecules linked by N—H…O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored through theoretical calculations, such as density functional theory (DFT), to understand their electrophilic and nucleophilic nature . These studies provide insights into the local and global chemical activities, which are crucial for predicting the behavior of these compounds in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(3-hydroxyphenyl)acetate derivatives are diverse, depending on their molecular structure. For instance, the non-linear optical behaviors of certain compounds have been examined, revealing properties like dipole moment and polarizability . The crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and C-H…π interactions, which can influence the compound's physical properties and reactivity .

Scientific Research Applications

Organic Experiment Design

Methyl 2-(3-hydroxyphenyl)acetate has been used in the design of an organic experiment for a drug intermediate. The experiment involved using 2-bromothiophene as raw material and treating it with Grignard reagent and dimethyl oxalate. This experiment enhanced students' interest in scientific research and experimental skills in an undergraduate Organic Chemistry course (W. Min, 2015).

Crystal Structure Analysis

The compound's crystal structure has been studied, providing insights into the molecular configuration and bonding. This information is crucial for understanding its physical and chemical properties (S. Lee, J. Ryu, Junseong Lee, 2017).

Inhibiting Neoplastic Progression

Research has explored its role in inhibiting neoplastic progression in "initiated" cells. Such studies are pivotal in understanding and developing cancer prevention strategies (L. Mordan et al., 1982).

CO2 Solubility and Capture

The compound has been investigated for its solubility in high-pressure CO2, a study that contributes to the research on CO2 capture and natural gas sweetening (S. Mattedi et al., 2011).

Natural Synthesis of Antimalarial Drugs

It's an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various catalysts and conditions, was explored for this purpose (Deepali B Magadum, G. Yadav, 2018).

Anticancer Drug Synthesis

The compound is involved in the synthesis of Schiff base organotin(IV) complexes, which have been evaluated as potential anticancer drugs (T. S. Basu Baul et al., 2009).

Synthesis of Plant Metabolites

It is used in the synthesis of plant metabolites such as 7-hydroxyoxindole-3-acetic acid, an endogenous antioxidant found in corn. This synthesis involves multiple steps, including borylation and hydrolysis (J. Homer, J. Sperry, 2014).

Anti-inflammatory Drug Development

The compound's derivatives have been synthesized and evaluated for anti-inflammatory activity, contributing to the development of new anti-inflammatory medications (M. Virmani, S. Hussain, 2014).

Safety And Hazards

“Methyl 2-(3-hydroxyphenyl)acetate” is associated with some safety hazards. It has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDOQIUPAINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194899
Record name Methyl 3-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-hydroxyphenyl)acetate

CAS RN

42058-59-3
Record name Methyl 3-hydroxyphenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-hydroxyphenylacetic acid (2 g, 13.2 mmol) in methanol (45 mL) was added concentrated H2SO4 (0.82 mL) and the mixture was heated at reflux for 18 h. Next, the solvent was removed and the residue was diluted with water and extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed, to yield 1.54 g of the desired compound (yield: 71%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

10 g of 3-hydroxyphenylacetic acid are dissolved in 60 ml of methanol and 2.5 ml of sulphuric acid. The solution is heated at reflux for two hours. It is brought back to ambient temperature and the methanol is evaporated. The residue is taken up in a saturated K2CO3 solution. Extraction is carried out with AcOEt. The organic phase is dried over MgSO4, filtered and evaporated to dryness. 11.1 g of oil are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxyphenylacetate (2.0 g) in methanol (10 ml), 250 mg of tosic acid monohydrate and 2.9 ml of trimethoxymethane were added, and the reaction solution was heated to reflux for 5 hours. The reaction solution was cooled, and then the solvent was distilled off under reduced pressure. The residual residue was diluted with diethyl ether, washed with a saturated aqueous sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: ethyl acetate/hexane (0:100-50:50)) to afford the title compound as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
tosic acid monohydrate
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Hydroxyphenylacetic acid (75.3 g, 0.5 mol) was dissolved in methanol (900 mL). Concentrated sulfuric acid (2 mL) was added and the mixture refluxed for 5 hours. The solvent was evaporated and the residue dissolved in ethyl acetate (1000 mL) and washed with water (2×600 mL), brine, and dried (MgSO4). Solvent was evaporated to afford methyl 3-hydroxyphenylacetate as an oil (82 g, quantitative yield). 1H NMR (CDCl3) δ 7.2 (1H, t), 6.9-6.75 (3H, m), 5.5 (1H, br), 3.75 (3H, s), 3.63 (2H, s).
Quantity
75.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A catalytic quantity of concentrated sulphuric acid (1.0 ml) was added to a solution of (3-hydroxy)phenylacetic acid (17.38 g, 0.114 mol) in methanol (100 ml). The reaction mixture was stirred for 3 hours at room temperature and then concentrated in vacuo. The residue was partitioned between diethyl ether (200 ml) and a saturated aqueous solution of sodium hydrogen carbonate (200 ml). The ether phase was separated and washed with non-saturated sodium hydrogen carbonate solution (200 ml) and saturated brine solution (100 ml). The ether extract was dried over magnesium sulphate. The solvent was evaporated and the residue dried to afford methyl 3-hydroxyphenylacetate as an amber oil (18.61 g, 98%); δH (360 MHz, CDCl3) 3.58 (2H, s, CH2), 3.70 (3H, s, COOCH3), 5.54 (1H, br s, OH), 6.74 (2H, m, ArH), 6.81 (1H, d, J 8 Hz, ArH), 7.17 (1H, t, J 8 Hz, ArH).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 2
Methyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-hydroxyphenyl)acetate

Citations

For This Compound
28
Citations
P Weitkamp, N Weber, K Vosmann - Journal of agricultural and …, 2008 - ACS Publications
Various long-chain alkyl (hydroxy)phenylacetates were prepared in high yield by lipase-catalyzed transesterification of the corresponding short-chain alkyl hydroxyphenylacetates and …
Number of citations: 19 pubs.acs.org
K Vı́zvárdi, S Toppet, GJ Hoornaert… - … of Photochemistry and …, 2000 - Elsevier
On irradiation of 4-phenoxybut-1-enes substituted with a carbomethoxy group in the arene, only the ortho compound 1 led to notable ortho photocycloaddition, while the meta …
Number of citations: 26 www.sciencedirect.com
NC Ezeude - 2014 - academicworks.cuny.edu
Molecular gels have shown to be an excellent multifunctional soft material. The search for biobased gelators has become an emerging trend in recent years due to their potential …
Number of citations: 2 academicworks.cuny.edu
J Wu, T Ohura, R Ogura, J Wang, JH Choi, H Kobori… - Antibiotics, 2023 - mdpi.com
A novel compound (1) along with two known compounds (2 and 3) were isolated from the culture broth of Chlorophyllum molybdites, and three known compounds (4–6) were isolated …
Number of citations: 6 www.mdpi.com
Z Xin, H Peng, A Zhang, T Talreja, G Kumaravel… - Bioorganic & medicinal …, 2011 - Elsevier
Starting from literature examples of nonsteroidal anti-inflammatory drugs (NSAIDs)-type carboxylic acid γ-secretase modulators (GSMs) and using a scaffold design approach, we …
Number of citations: 19 www.sciencedirect.com
DJ Wood, JD Lopez-Fernandez, LE Knight… - Journal of Medicinal …, 2019 - ACS Publications
Identifying ligand binding sites on proteins is a critical step in target-based drug discovery. Current approaches to this require resource-intensive screening of large libraries of lead-like …
Number of citations: 63 pubs.acs.org
H Peng, T Talreja, Z Xin, JH Cuervo… - ACS Medicinal …, 2011 - ACS Publications
We have investigated a novel series of acid-derived γ-secretase modulators as a potential treatment of Alzheimer's disease. Optimization based on cellular potency and brain …
Number of citations: 23 pubs.acs.org
Y Jian, F Hulpia, M DP Risseeuw, HE Forbes, G Caljon… - Molecules, 2020 - mdpi.com
A series of Mycobacterium tuberculosis TMPK (MtbTMPK) inhibitors based on a reported compound 3 were synthesized and evaluated for their capacity to inhibit MtbTMPK catalytic …
Number of citations: 4 www.mdpi.com
Y Jian, F Hulpia, MDP Risseeuw, HE Forbes… - European journal of …, 2020 - Elsevier
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on thymidylate kinase (MtbTMPK) for the synthesis of thymidine triphosphates and thus also DNA synthesis. …
Number of citations: 8 www.sciencedirect.com
H Yoshinaga, T Nishida, I Sasaki, T Kato, H Oki… - Bioorganic & Medicinal …, 2018 - Elsevier
We have previously shown that SMP-304, a serotonin uptake inhibitor with weak 5-HT 1A partial agonistic activity, may act under high serotonin levels as a 5-HT 1A antagonist that …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.